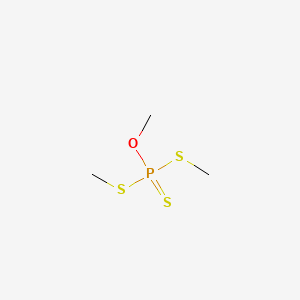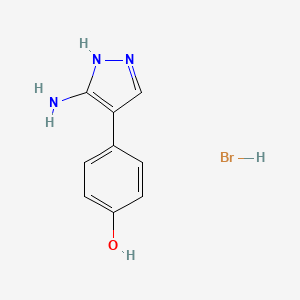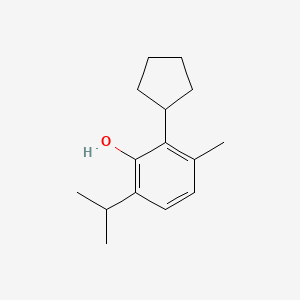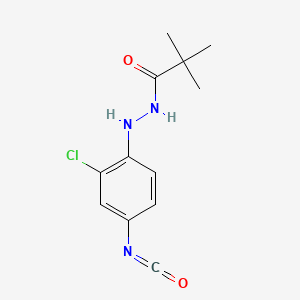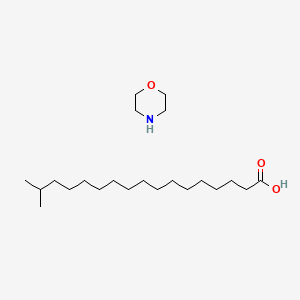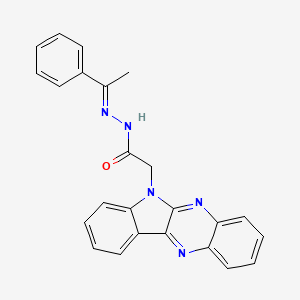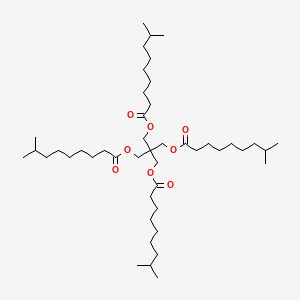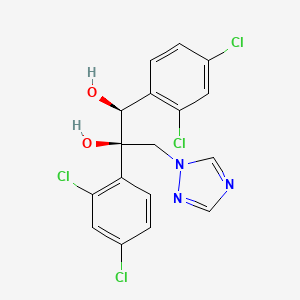
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichlorophenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Coupling Reactions: The final step may involve coupling the triazole ring with the dichlorophenyl-substituted intermediates under specific conditions, such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications as an antifungal or antibacterial agent, given the presence of the triazole ring.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, which could explain its potential antifungal activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Known for its broad-spectrum antifungal activity.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- is unique due to its specific substitution pattern and stereochemistry, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
107659-45-0 |
|---|---|
Molecular Formula |
C17H13Cl4N3O2 |
Molecular Weight |
433.1 g/mol |
IUPAC Name |
(1S,2R)-1,2-bis(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H13Cl4N3O2/c18-10-1-3-12(14(20)5-10)16(25)17(26,7-24-9-22-8-23-24)13-4-2-11(19)6-15(13)21/h1-6,8-9,16,25-26H,7H2/t16-,17-/m0/s1 |
InChI Key |
PXKAVCFCMOQTOO-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


